molecular formula C17H23N5OS B2585094 4-propyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034588-47-9

4-propyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2585094
CAS No.: 2034588-47-9
M. Wt: 345.47
InChI Key: VZNAERULRUCKAF-UHFFFAOYSA-N
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Description

4-propyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), which has been identified as a key driver in a subset of cancers, most notably in hepatocellular carcinoma (HCC). This compound exerts its effect by competitively binding to the ATP-binding pocket of the FGFR4 kinase domain, thereby blocking receptor autophosphorylation and subsequent downstream signaling through the MAPK and PI3K/AKT pathways. The design of this molecule incorporates a 1,2,3-thiadiazole carboxamide scaffold linked to a (1-(pyridin-4-yl)piperidin-4-yl)methyl group, a structure optimized for high affinity and specificity towards FGFR4 over other FGFR family members. Its primary research value lies in the investigation of FGFR4-driven oncogenesis and the exploration of targeted therapeutic strategies for cancers harboring FGF19-FGFR4 pathway activation. Preclinical studies have demonstrated its efficacy in suppressing the proliferation of HCC cell lines and in reducing tumor growth in xenograft models, making it a critical tool compound for validating FGFR4 as a therapeutic target and for studying mechanisms of resistance to FGFR inhibition. Research utilizing this inhibitor is essential for advancing our understanding of cancer biology and for the development of next-generation targeted oncology treatments.

Properties

IUPAC Name

4-propyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-2-3-15-16(24-21-20-15)17(23)19-12-13-6-10-22(11-7-13)14-4-8-18-9-5-14/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNAERULRUCKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazole ring

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlling reaction temperatures, and employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the thiadiazole ring or the pyridine group.

  • Substitution: The compound can undergo nucleophilic substitution reactions at different positions on the thiadiazole ring or the piperidine moiety.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Reduced thiadiazole or pyridine derivatives.

  • Substitution: Substituted thiadiazoles or piperidines.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Medicinal Chemistry: It can serve as a building block for the development of new pharmaceuticals, particularly in the areas of antiviral, anticancer, and anti-inflammatory drugs.

  • Biology: The compound's interaction with biological targets can be studied to understand its effects on cellular processes and pathways.

  • Industry: Its unique chemical properties make it useful in the synthesis of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

a) Thiadiazole vs. Thiazole/Thiophene Derivatives
  • 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide (): Replaces the thiadiazole with a thiazole (one sulfur, one nitrogen). The thiazole’s reduced electron deficiency may weaken interactions with polar targets but improve metabolic stability. This analog demonstrated synthesis via coupling with amines, similar to the target compound’s preparation .
  • 5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide (): Features a pyridine-thiazole hybrid.
b) Piperidine/Piperazine-Based Analogs
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide (): Replaces thiadiazole with pyrimidine and piperidine with piperazine. The nitro and acetyl substituents in this analog introduce strong electron-withdrawing effects, contrasting with the target compound’s pyridinyl group .
  • WNK463 (): A piperidine-carboxamide with a trifluoromethyl-oxadiazole substituent. The trifluoromethyl group enhances metabolic stability and electronegativity, whereas the target compound’s propyl group prioritizes lipophilicity .

Substituent Effects on Pharmacokinetics and Activity

Compound Core Structure Key Substituents logP (Predicted) Notable Activities
Target Compound 1,2,3-Thiadiazole 4-propyl, pyridinyl-piperidine ~3.2 Hypothesized kinase inhibition
4-Methyl-N-(piperidinylmethyl)thiadiazole () 1,2,3-Thiadiazole 4-methyl, methylsulfonyl-piperidine ~2.8 Antimicrobial (assumed)
N-(Dimethylsulfamoyl-piperidinyl)thiadiazole () 1,2,3-Thiadiazole 4-methyl, dimethylsulfamoyl-piperidine ~1.9 Enhanced solubility, potential CNS activity
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-carboxamide () Piperazine-carboxamide Chloro-trifluoromethylpyridine ~2.5 Likely kinase/GPCR modulation

Key Observations :

  • The 4-propyl group in the target compound increases logP compared to methyl or sulfonamide analogs, suggesting improved membrane permeability but possible challenges in aqueous solubility.
  • Pyridinyl-piperidine vs.
  • Trifluoromethyl groups (): Improve metabolic stability and electronegativity but may introduce steric hindrance .

Biological Activity

4-Propyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 2034588-47-9) is a complex organic compound featuring a thiadiazole scaffold, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N5OSC_{17}H_{23}N_{5}OS with a molecular weight of 345.5 g/mol. The structure comprises a thiadiazole ring, a piperidine moiety, and a pyridine group, which contribute to its unique biological profile.

PropertyValue
CAS Number2034588-47-9
Molecular FormulaC17H23N5OS
Molecular Weight345.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Demonstrated inhibitory effects on cancer cell lines.
  • Anti-inflammatory : Potential for reducing inflammation markers.
  • Anticonvulsant : Activity in seizure models.

The specific activities of this compound are still under investigation but align with the known properties of related thiadiazole compounds.

The mechanism by which this compound exerts its biological effects is primarily through modulation of various biochemical pathways. Thiadiazole derivatives often interact with enzymes and receptors involved in critical cellular processes. For example:

  • Inhibition of Enzymes : Some thiadiazoles act as enzyme inhibitors (e.g., carbonic anhydrase).
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been noted in related compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives:

  • Antimicrobial Activity : A study evaluated a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, finding that certain substitutions enhanced antibacterial activity significantly (MIC values ranging from 1–5 μg/ml) .
  • Anticancer Effects : Research on cinnamic acyl thiadiazole amide derivatives showed potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values as low as 0.28 μg/ml .
  • Anti-inflammatory Properties : In vivo studies indicated that certain thiadiazole derivatives reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiadiazole core and substituents on the piperidine or pyridine rings can significantly alter biological activity. For instance:

  • Substituent Variations : Changing the position or type of substituents on the pyridine ring can enhance selectivity for specific receptors or enzymes.

Q & A

Q. Optimization Tips :

  • Yield Improvement : Use Pd-catalyzed coupling for aromatic systems (e.g., Suzuki-Miyaura for pyridine attachment) .
  • Purity : Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) and final products via recrystallization (e.g., ethanol/water mixtures) .
  • Monitoring : Track reaction progress via TLC or LC-MS to identify side products (e.g., over-alkylation).

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the thiadiazole ring and propyl chain integration. For example, the thiadiazole C-5 carbonyl appears at ~160 ppm in 13C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS in positive ion mode) with <2 ppm error .
  • HPLC Purity : Use reversed-phase C18 columns (gradient: 5–95% acetonitrile in water with 0.1% TFA) to assess purity (>95% required for biological assays) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, thiadiazole ring vibrations at ~1450 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

  • Modular Modifications :
    • Propyl Chain : Replace with cyclopropyl or fluorinated alkyl groups to enhance metabolic stability .
    • Pyridine Ring : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position to improve target binding .
  • Assay Design :
    • Primary Screens : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) at 1–10 µM concentrations.
    • Secondary Validation : Use cell-based models (e.g., cancer cell lines) with IC50 determination via MTT assays .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Conditions :
    • pH/Osmolarity : Adjust to physiological levels (pH 7.4, 290 mOsm) to avoid artifactic inhibition .
    • Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to prevent aggregation.
  • Control Experiments :
    • Counter-Screens : Test against related off-target enzymes (e.g., PDE isoforms if targeting kinases) .
    • Cytotoxicity : Use parallel assays (e.g., LDH release) to distinguish specific activity from cell death .
  • Statistical Validation : Apply Bland-Altman analysis to assess inter-assay variability and confirm significance thresholds (p<0.01) .

Advanced: What computational strategies are effective for predicting this compound’s molecular targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB). Focus on kinases or GPCRs due to the pyridine-piperidine motif’s prevalence in these targets .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., imatinib for kinases) using LigandScout to identify critical interactions (e.g., hydrogen bonds with hinge regions) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify key residue contacts .

Advanced: How can metabolic stability be assessed for this compound in preclinical models?

Methodological Answer:

  • In Vitro Assays :
    • Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® kits) .
  • In Vivo PK : Administer IV/PO doses in rodents. Calculate bioavailability (AUC ratios) and half-life using non-compartmental analysis (WinNonlin) .
  • Metabolite ID : Use high-resolution LC-MSⁿ to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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